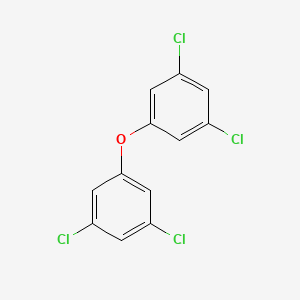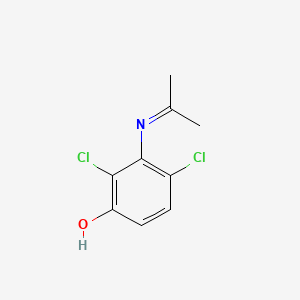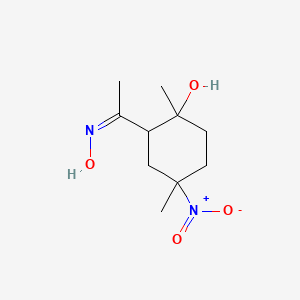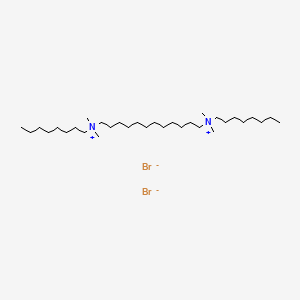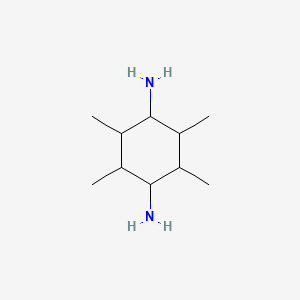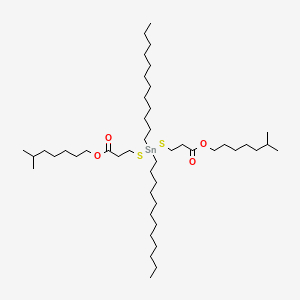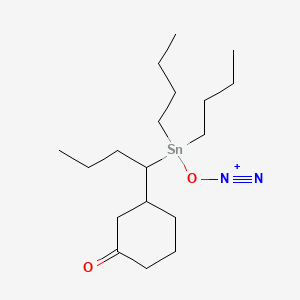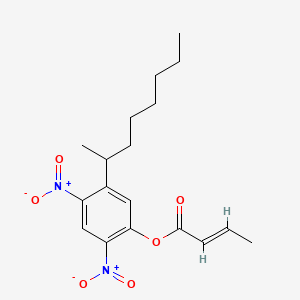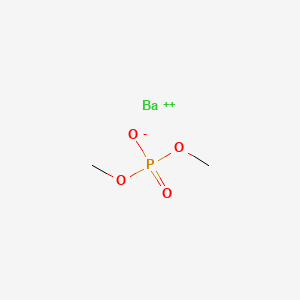
Barium dimethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium dimethyl phosphate: is an inorganic compound with the chemical formula Ba(CH₃O₄P)₂ It is a barium salt of dimethyl phosphate, which is derived from phosphoric acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Barium dimethyl phosphate can be synthesized through the hydrolysis of trimethyl phosphate with a slight excess of barium hydroxide. The reaction typically involves the following steps:
Hydrolysis: Trimethyl phosphate is hydrolyzed using barium hydroxide.
Recrystallization: The resulting this compound is recrystallized from aqueous ethanol to obtain pure crystals.
Industrial Production Methods: The process may include steps such as purification, concentration, and crystallization to achieve the desired product characteristics .
Analyse Chemischer Reaktionen
Types of Reactions: Barium dimethyl phosphate undergoes various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing certain anions, this compound can form insoluble precipitates.
Substitution Reactions: It can participate in substitution reactions where the dimethyl phosphate group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Reagents: Common reagents used in reactions with this compound include sulfuric acid, sodium sulfate, and other ionic compounds.
Conditions: Reactions are typically carried out in aqueous solutions at controlled temperatures to ensure the desired reaction pathway and product formation.
Major Products:
Barium Sulfate: A common product formed from the reaction of this compound with sulfate ions.
Other Barium Salts: Depending on the reagents used, various barium salts can be formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Barium dimethyl phosphate is used as a precursor in the synthesis of other barium compounds and as a reagent in various chemical reactions.
Biology: In biological research, this compound can be used as a contrast agent in imaging techniques such as micro-computed tomography (micro-CT) to visualize vascular systems in tissues and organs .
Industry: In industrial applications, this compound is used in the production of high-purity barium salts and other specialized chemicals .
Wirkmechanismus
The mechanism of action of barium dimethyl phosphate involves its interaction with various molecular targets and pathways. In imaging applications, it acts as a contrast agent by enhancing the visibility of vascular structures in imaging techniques. The compound’s high atomic number and density contribute to its effectiveness in absorbing X-rays, thereby providing clear and detailed images .
Vergleich Mit ähnlichen Verbindungen
Barium Phosphate: Another barium salt of phosphoric acid, used in similar applications but with different properties.
Barium Sulfate: Commonly used as a contrast agent in medical imaging, known for its high density and insolubility in water.
Barium Hydrogen Phosphate: Used in various industrial applications, including as a catalyst and in the production of specialty glasses.
Uniqueness: Barium dimethyl phosphate is unique due to its specific chemical structure and properties, which make it suitable for specialized applications in imaging and chemical synthesis. Its ability to form high-purity crystals and its effectiveness as a contrast agent in micro-CT imaging distinguish it from other barium compounds .
Eigenschaften
CAS-Nummer |
17323-82-9 |
|---|---|
Molekularformel |
C2H6BaO4P+ |
Molekulargewicht |
262.37 g/mol |
IUPAC-Name |
barium(2+);dimethyl phosphate |
InChI |
InChI=1S/C2H7O4P.Ba/c1-5-7(3,4)6-2;/h1-2H3,(H,3,4);/q;+2/p-1 |
InChI-Schlüssel |
QEUPNFJJKJJTCD-UHFFFAOYSA-M |
Kanonische SMILES |
COP(=O)([O-])OC.[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


